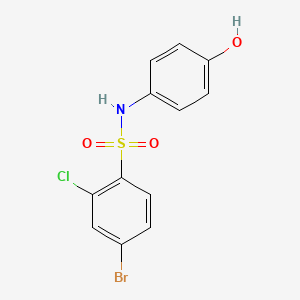![molecular formula C24H24N4O4S2 B12128374 2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12128374.png)
2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-hidroxipropil)amino]-3-{(Z)-[3-(4-metoxibencil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-7-metil-4H-pirido[1,2-a]pirimidin-4-ona es un complejo compuesto orgánico con una estructura única que combina múltiples grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(3-hidroxipropil)amino]-3-{(Z)-[3-(4-metoxibencil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-7-metil-4H-pirido[1,2-a]pirimidin-4-ona implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso generalmente comienza con la preparación del núcleo de pirido[1,2-a]pirimidin-4-ona, seguido de la introducción del grupo tiazolidinona y el grupo hidroxipropilamino. Cada paso implica un control cuidadoso de las condiciones de reacción, como la temperatura, el pH y la elección del solvente, para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría ampliar los métodos de síntesis de laboratorio, con optimizaciones para el costo, la eficiencia y la seguridad. Esto podría incluir el uso de reactores de flujo continuo, equipos de síntesis automatizados y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(3-hidroxipropil)amino]-3-{(Z)-[3-(4-metoxibencil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-7-metil-4H-pirido[1,2-a]pirimidin-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de ciertos átomos dentro de la molécula.
Sustitución: Se pueden producir varias reacciones de sustitución, particularmente en los grupos amino y tiazolidinona.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, deben controlarse cuidadosamente para lograr los resultados deseados.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un compuesto con grupos hidroxilo o carbonilo adicionales, mientras que las reacciones de sustitución podrían introducir nuevos grupos funcionales o modificar los existentes.
Aplicaciones Científicas De Investigación
Química: Como una molécula orgánica compleja, puede utilizarse en estudios de mecanismos de reacción, métodos de síntesis y relaciones estructura-actividad.
Biología: La estructura única del compuesto puede interactuar con moléculas biológicas de maneras interesantes, lo que lo convierte en un candidato para estudios en bioquímica y biología molecular.
Medicina: Las posibles aplicaciones medicinales podrían incluir su uso como fármaco candidato o herramienta para estudiar los mecanismos de la enfermedad.
Industria: Las aplicaciones industriales podrían incluir su uso como precursor de otras moléculas complejas o como componente en materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 2-[(3-hidroxipropil)amino]-3-{(Z)-[3-(4-metoxibencil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-7-metil-4H-pirido[1,2-a]pirimidin-4-ona implica su interacción con objetivos y vías moleculares específicas. Los múltiples grupos funcionales del compuesto le permiten participar en varios tipos de interacciones químicas, lo que puede afectar la actividad enzimática, la unión a receptores u otros procesos celulares. Se requerirían estudios detallados para dilucidar los objetivos y vías moleculares exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 2-[(3-hidroxipropil)amino]-3-{(Z)-[3-(4-metoxibencil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-7-metil-4H-pirido[1,2-a]pirimidin-4-ona incluyen otros derivados de pirido[1,2-a]pirimidin-4-ona, compuestos que contienen tiazolidinona y moléculas con grupos funcionales similares.
Singularidad
Lo que distingue a este compuesto es su combinación única de grupos funcionales y características estructurales, lo que puede conferir propiedades químicas y biológicas distintas. Esta singularidad podría hacerlo particularmente valioso para aplicaciones o estudios específicos donde otros compuestos similares podrían no ser tan efectivos.
Propiedades
Fórmula molecular |
C24H24N4O4S2 |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
(5Z)-5-[[2-(3-hydroxypropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O4S2/c1-15-4-9-20-26-21(25-10-3-11-29)18(22(30)27(20)13-15)12-19-23(31)28(24(33)34-19)14-16-5-7-17(32-2)8-6-16/h4-9,12-13,25,29H,3,10-11,14H2,1-2H3/b19-12- |
Clave InChI |
MBGZMLLZVAKIIQ-UNOMPAQXSA-N |
SMILES isomérico |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCO)C=C1 |
SMILES canónico |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCO)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B12128298.png)


![(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128312.png)

![2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12128325.png)

![2-amino-1-(4-ethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128352.png)
![1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea](/img/structure/B12128356.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide](/img/structure/B12128360.png)
![ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12128366.png)
![Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl-](/img/structure/B12128369.png)
